![molecular formula C25H24ClFN4O2 B10835948 Pyrazolo[1,5-a]pyrimidine derivative 12](/img/structure/B10835948.png)
Pyrazolo[1,5-a]pyrimidine derivative 12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidine derivative 12 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds. Pyrazolo[1,5-a]pyrimidine derivatives are characterized by a rigid, planar structure that combines both pyrazole and pyrimidine rings .
Métodos De Preparación
The synthesis of pyrazolo[1,5-a]pyrimidine derivative 12 typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include the reaction of aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under reflux conditions with appropriate solvents and catalysts to achieve high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and environmental sustainability .
Análisis De Reacciones Químicas
Pyrazolo[1,5-a]pyrimidine derivative 12 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce nitro groups or carbonyl groups to amines or alcohols, respectively.
Substitution: Aromatic substitution reactions, such as nitration, halogenation, and formylation, are commonly performed on the pyrazolo[1,5-a]pyrimidine core. These reactions often use reagents like nitric acid, halogens, or formylating agents under controlled conditions.
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-a]pyrimidine derivative 12 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 12 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors, including protein kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting or modulating the activity of these targets, this compound can interfere with cellular processes such as proliferation, apoptosis, and inflammation. This makes it a promising candidate for the development of therapeutic agents.
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyrimidine derivative 12 can be compared with other similar compounds, such as:
Zaleplon: A sedative agent that shares the pyrazolo[1,5-a]pyrimidine core structure.
Indiplon: Another sedative agent with a similar structure and mechanism of action.
Ocinaplon: An anxiolytic agent that also contains the pyrazolo[1,5-a]pyrimidine motif.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct biological activities and chemical properties .
Propiedades
Fórmula molecular |
C25H24ClFN4O2 |
|---|---|
Peso molecular |
466.9 g/mol |
Nombre IUPAC |
[(2S)-1-[3-(4-chlorophenyl)-7-(3-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C25H24ClFN4O2/c1-33-15-21-24(16-7-9-18(26)10-8-16)25-28-23(30-11-3-6-20(30)14-32)13-22(31(25)29-21)17-4-2-5-19(27)12-17/h2,4-5,7-10,12-13,20,32H,3,6,11,14-15H2,1H3/t20-/m0/s1 |
Clave InChI |
USQDDAWNOFWURT-FQEVSTJZSA-N |
SMILES isomérico |
COCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)N4CCC[C@H]4CO)C5=CC(=CC=C5)F |
SMILES canónico |
COCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)N4CCCC4CO)C5=CC(=CC=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[1,5-a]pyrimidine derivative 9](/img/structure/B10835883.png)
![3-(2-fluoro-4-iodoanilino)-N-(2-hydroxy-2-methylpropoxy)-2-methyl-1-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B10835888.png)
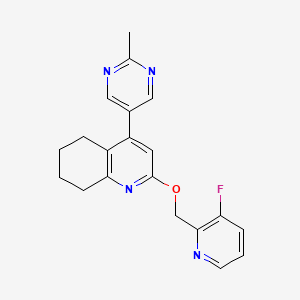

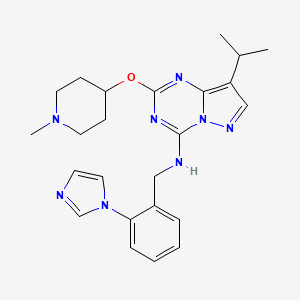
![2-Tert-butyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B10835918.png)
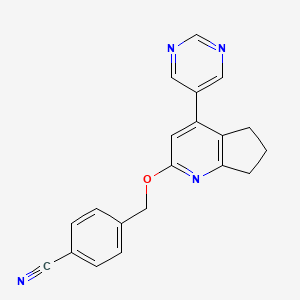
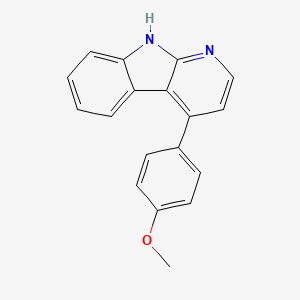

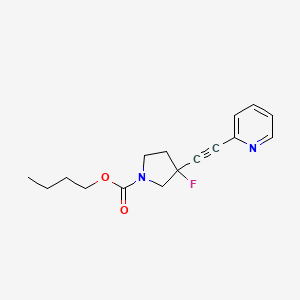
![Pyrazolo[1,5-a]pyrimidine derivative 21](/img/structure/B10835927.png)
![5-tert-Butyl-8-(2-chlorophenyl)-9-(4-chlorophenyl)pyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B10835939.png)
![Pyrazolo[1,5-a]pyrimidine derivative 16](/img/structure/B10835940.png)
![3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one](/img/structure/B10835946.png)
